molecular formula C22H28N4O2 B2643031 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 1396888-60-0

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2643031
CAS No.: 1396888-60-0
M. Wt: 380.492
InChI Key: BOGNDKUKUPYYOK-UHFFFAOYSA-N
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Description

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a nicotinoyl group, a piperidine ring, and a phenylpropyl group, which could contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the Nicotinoylpiperidine Intermediate: This step could involve the reaction of nicotinic acid with piperidine under specific conditions to form the nicotinoylpiperidine intermediate.

    Coupling with Phenylpropyl Isocyanate: The intermediate is then reacted with phenylpropyl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions might be used to modify the functional groups within the compound.

    Substitution: The compound could undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, modulating biological pathways, or altering cellular functions. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other urea derivatives with nicotinoyl and piperidine groups, such as:

  • 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)thiourea
  • 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)carbamate

Uniqueness

The uniqueness of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea could lie in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-phenylpropyl)-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-21(20-9-5-12-23-17-20)26-14-10-19(11-15-26)16-25-22(28)24-13-4-8-18-6-2-1-3-7-18/h1-3,5-7,9,12,17,19H,4,8,10-11,13-16H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGNDKUKUPYYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCCC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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